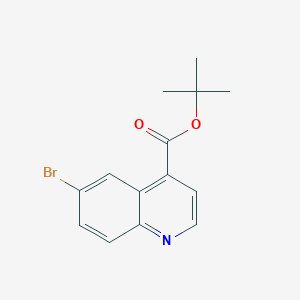
c-Myc inhibitor 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Myc inhibitor 7 is a small molecule compound designed to inhibit the interaction between the c-Myc protein and its essential partner MAX. The c-Myc protein is a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers. Its inhibition has shown promise in triggering rapid tumor regression with minimal side effects .
Vorbereitungsmethoden
The preparation of c-Myc inhibitor 7 involves synthetic routes that include the use of various reagents and reaction conditions. One method involves the use of benzoxadiazole compounds, which are shown to preferentially disrupt the interactions of c-Myc-Max . Industrial production methods for c-Myc inhibitors typically involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety .
Analyse Chemischer Reaktionen
c-Myc inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound that retain the ability to inhibit c-Myc .
Wissenschaftliche Forschungsanwendungen
c-Myc inhibitor 7 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between transcription factors and their partners. In biology, it is used to investigate the role of c-Myc in cell growth, differentiation, and metabolism. In medicine, it has shown potential as a therapeutic agent for treating various cancers, including glioblastoma and acute myeloid leukemia . In industry, it is used in the development of new cancer therapies and drug screening assays .
Wirkmechanismus
The mechanism of action of c-Myc inhibitor 7 involves binding directly to the c-Myc protein and inhibiting its interaction with MAX. This disruption hampers the c-Myc-driven transcription of genes involved in cell proliferation and survival. The compound also induces degradation of c-Myc and MYCN proteins, leading to growth arrest and apoptosis in tumor cells .
Vergleich Mit ähnlichen Verbindungen
c-Myc inhibitor 7 is unique in its ability to selectively inhibit the c-Myc:MAX interaction. Similar compounds include MYCMI-7, which also inhibits the interaction between MYC and MAX, and c-Myc Inhibitor II, which disrupts the interactions of c-Myc-Max, Mad1-Max, and Myf5-HEB . These compounds highlight the ongoing efforts to develop potent and selective c-Myc inhibitors for cancer therapy.
Eigenschaften
Molekularformel |
C35H30N6O5 |
|---|---|
Molekulargewicht |
614.6 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-N-[[4-[[(2-pyrido[2,3-b]indol-9-ylacetyl)amino]methyl]phenyl]methyl]-3H-isoindole-5-carboxamide |
InChI |
InChI=1S/C35H30N6O5/c42-30-14-13-29(34(45)39-30)41-19-24-16-23(11-12-25(24)35(41)46)33(44)38-18-22-9-7-21(8-10-22)17-37-31(43)20-40-28-6-2-1-4-26(28)27-5-3-15-36-32(27)40/h1-12,15-16,29H,13-14,17-20H2,(H,37,43)(H,38,44)(H,39,42,45) |
InChI-Schlüssel |
YGMJASQRQLEOKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)CNC(=O)CN5C6=CC=CC=C6C7=C5N=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



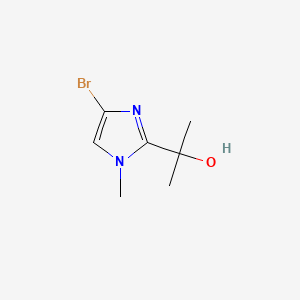

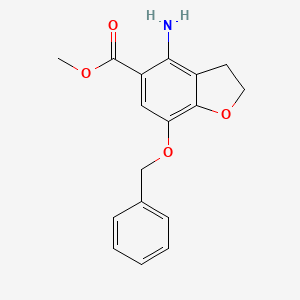

![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)

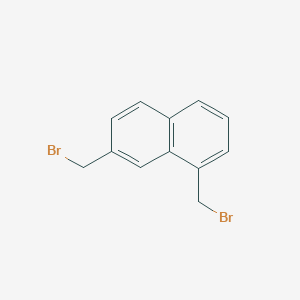

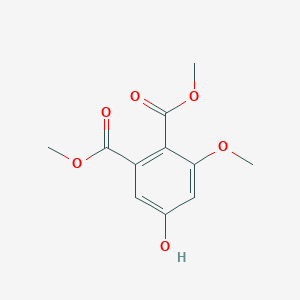

![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
